molecular formula C22H15F3N2OS2 B2993073 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole CAS No. 478033-60-2

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole

Cat. No.: B2993073
CAS No.: 478033-60-2
M. Wt: 444.49
InChI Key: OLRUBMARPOTYIM-UHFFFAOYSA-N
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Description

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C22H15F3N2OS2 and its molecular weight is 444.49. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Properties

Research into the structural and chemical properties of related 1,3,4-oxadiazole derivatives has shown that these compounds can be synthesized and characterized using spectral studies such as IR, 1H NMR, and 13C NMR. Crystal structures have been confirmed through X-ray diffraction methods, which play a crucial role in understanding their potential applications in scientific research. For example, studies on derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones reveal significant insights into their crystal structure and Hirshfeld surfaces, which are instrumental in assessing their intermolecular interactions (Karanth et al., 2019).

Biological Activities

The biological activities of 1,3,4-oxadiazole derivatives have been extensively studied, with findings indicating their potential as antibacterial, antioxidant, and anticancer agents. These compounds have been evaluated against various bacterial strains such as Staphylococcus aureus, showcasing promising antibacterial activity. Additionally, certain derivatives have demonstrated potent antioxidant activity, underscoring their potential therapeutic applications (Karanth et al., 2019).

Corrosion Inhibition

Another significant area of application for these compounds is in corrosion inhibition. Derivatives of 1,3,4-oxadiazoles have been shown to exhibit excellent corrosion inhibition properties for metals in acidic environments. Through physicochemical and theoretical studies, these compounds form protective layers on metal surfaces, significantly reducing corrosion rates. This property is particularly valuable in industrial applications where metal preservation is crucial (Ammal et al., 2018).

Anticancer Properties

Additionally, the anticancer properties of related compounds have been explored, with some derivatives showing promising activity against cancer cell lines. The synthesis and evaluation of these compounds involve detailed structural characterization and biological testing, providing valuable insights into their potential as anticancer agents. This research highlights the versatility of 1,3,4-oxadiazole derivatives in medical and pharmaceutical research, offering avenues for the development of new therapeutic agents (Salahuddin et al., 2014).

Properties

IUPAC Name

2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2OS2/c23-22(24,25)16-6-3-4-13(10-16)12-29-21-27-26-20(28-21)18-11-15-9-8-14-5-1-2-7-17(14)19(15)30-18/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRUBMARPOTYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NN=C(O4)SCC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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